1-Methyl-7-nitro-1H-indazole-3-carbaldehyde

Catalog No.
S12343574
CAS No.
M.F
C9H7N3O3
M. Wt
205.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-7-nitro-1H-indazole-3-carbaldehyde

Product Name

1-Methyl-7-nitro-1H-indazole-3-carbaldehyde

IUPAC Name

1-methyl-7-nitroindazole-3-carbaldehyde

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C9H7N3O3/c1-11-9-6(7(5-13)10-11)3-2-4-8(9)12(14)15/h2-5H,1H3

InChI Key

HVNBPKPYCCJPIY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)C=O

1-Methyl-7-nitro-1H-indazole-3-carbaldehyde is a heterocyclic organic compound characterized by its unique structure, which includes a methyl group at the first position, a nitro group at the seventh position, and a carbaldehyde functional group at the third position of the indazole ring. Its molecular formula is C8H7N3O3C_8H_7N_3O_3 and it has a molecular weight of approximately 191.144 g/mol . The compound's structure contributes to its diverse chemical reactivity and biological activity, making it a subject of interest in various fields of research.

Due to the presence of functional groups:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in acidic conditions.
  • Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
  • Aldol Condensation: The aldehyde group can participate in aldol condensation reactions with suitable nucleophiles.
  • Esterification: The aldehyde can also react with alcohols to form esters under acidic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

1-Methyl-7-nitro-1H-indazole-3-carbaldehyde exhibits significant biological activity, particularly as an inhibitor of neuronal nitric oxide synthase. This enzyme plays a crucial role in the production of nitric oxide, a signaling molecule involved in various physiological processes including vasodilation, neurotransmission, and immune responses. By inhibiting this enzyme, the compound can modulate nitric oxide levels, potentially impacting cellular processes such as inflammation and neuronal signaling.

Additionally, compounds with similar structures have been studied for their neuroprotective effects and potential applications in treating neurodegenerative diseases.

The synthesis of 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde can be achieved through various methods:

  • Nitration of Indazole Derivatives: One common method involves the nitration of 1-methylindazole using a mixture of concentrated sulfuric and nitric acids at low temperatures to control the reaction and prevent over-nitration.
  • Direct Nitrosation: Another approach is based on the nitrosation of indoles, which leads to the formation of indazole derivatives through a multistep reaction pathway .
  • Functional Group Modifications: Subsequent modifications can involve reducing or substituting functional groups to achieve the desired compound.

These synthetic routes allow for the production of 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde in various laboratory settings.

The unique properties of 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde make it valuable in several applications:

  • Pharmaceutical Research: Its role as a nitric oxide synthase inhibitor positions it as a candidate for research into treatments for cardiovascular diseases and neurodegenerative disorders.
  • Chemical Biology: The compound is used in studies investigating the role of nitric oxide in cellular signaling pathways.
  • Synthetic Organic Chemistry: It serves as an intermediate in synthesizing other complex organic molecules due to its reactive functional groups.

Studies on 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde have focused on its interactions with various biological targets, particularly enzymes involved in nitric oxide synthesis. This compound selectively inhibits neuronal nitric oxide synthase, leading to decreased nitric oxide production. Such interactions are critical for understanding its potential therapeutic effects and side effects when used in biological systems.

Several compounds share structural similarities with 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesKey Differences
1-Methylindazole-3-carboxylic acidLacks nitro group; contains carboxylic acidDifferent reactivity and biological activity
7-NitroindazoleLacks carboxylic acid; simpler structureAffects solubility and interactions
1-Methyl-5-nitroindazole-3-carboxylic acidNitro group at different positionVariation in chemical properties
3-Methyl-6-nitroindazoleDifferent positioning of methyl and nitro groupsUnique pharmacological profile

The uniqueness of 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde lies in its specific arrangement of functional groups, which allows for targeted interactions with biological molecules, enhancing its potential as a research tool and therapeutic agent .

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

205.04874109 g/mol

Monoisotopic Mass

205.04874109 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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